molecular formula C7H7F2NO B13586552 N-[(3,5-difluorophenyl)methyl]hydroxylamine

N-[(3,5-difluorophenyl)methyl]hydroxylamine

Cat. No.: B13586552
M. Wt: 159.13 g/mol
InChI Key: JPAVWYDFVPRMIL-UHFFFAOYSA-N
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Description

N-[(3,5-difluorophenyl)methyl]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a difluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-difluorophenyl)methyl]hydroxylamine typically involves the reaction of 3,5-difluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-difluorophenyl)methyl]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

N-[(3,5-difluorophenyl)methyl]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[(3,5-difluorophenyl)methyl]hydroxylamine exerts its effects involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This interaction can disrupt biological pathways and lead to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-difluorophenyl)methyl]hydroxylamine
  • N-[(3,5-difluorophenyl)methyl]amine
  • N-[(3,5-difluorophenyl)methyl]nitrosoamine

Uniqueness

This compound is unique due to the presence of both the difluorophenyl ring and the hydroxylamine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H7F2NO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-3,10-11H,4H2

InChI Key

JPAVWYDFVPRMIL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)CNO

Origin of Product

United States

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